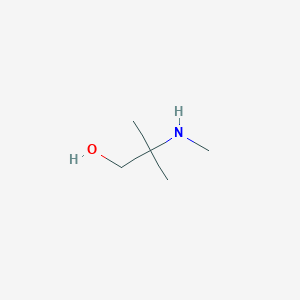
2-Methyl-2-(methylamino)propan-1-ol
Overview
Description
2-Methyl-2-(methylamino)propan-1-ol is an organic compound with both amine and alcohol substituents . It is used as a general reagent in the synthesis of thiophene-anthranilamides, which act as potent and orally active factor Xa inhibitors .
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-(methylamino)propan-1-ol is C5H13NO . The InChI key is LHYBRZAQMRWQOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methyl-2-(methylamino)propan-1-ol is a colorless to yellow liquid or semi-solid or solid . Its molecular weight is 103.16 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Pharmaceutical Applications :
- It is used in the industrial-scale production of duloxetine, an antidepressant. The resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid and 2-butanol containing water facilitates this production (Sakai et al., 2003).
- It serves as a key intermediate in synthesizing anti-depressant R-Duloxetine, with advancements in synthesis technology being explored (吴佳佳 et al., 2017).
- PF-04455242, which shows a high affinity for κ-opioid receptors, suggests potential therapeutic applications in treating opioid addiction (Grimwood et al., 2011).
Chemical Synthesis and Catalysis :
- It can be used in the synthesis and characterization of copolymers, such as those made from 2-N-Phthalimido-2-Methyl Propyl Methacrylate with Methyl Methacrylate, which have applications in subtle resist technologies (Balaji et al., 1999).
- In the field of catalysis, a ruthenium(II) complex efficiently catalyzes asymmetric transfer hydrogenation of acetophenone derivatives in propan-2-ol (Takehara et al., 1996).
Materials Science :
- Novel peripherally tetra-substituted octacationic metal-free and metallophthalocyanines have been synthesized and characterized using this compound, offering potential in various industrial applications (Acar et al., 2012).
Analytical Chemistry :
- It is involved in the study of molecular interactions in polar binary mixtures, which is crucial for understanding solvent behaviors (Krishna & Mohan, 2012).
- Used in the analysis of β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, important for forensic and clinical toxicology (Zaitsu et al., 2011).
Corrosion Inhibition :
- Tertiary amines like 2-Methyl-2-(methylamino)propan-1-ol are effective in inhibiting carbon steel corrosion by bonding to the metal surface (Gao et al., 2007).
Biological Studies :
- Some research explores its potential in drug delivery systems and its effects on the body, such as in the combined intoxication studies of methylone and 5-MeO-MIPT (Shimizu et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(methylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBRZAQMRWQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329684 | |
| Record name | 2-methyl-2-(methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(methylamino)propan-1-ol | |
CAS RN |
27646-80-6 | |
| Record name | 2-Methyl-2-(methylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-methylamino-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-2-(methylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-2-METHYLAMINO-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHE79J5KHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-2-(methylamino)propan-1-ol in the context of carbon capture and storage?
A: 2-Methyl-2-(methylamino)propan-1-ol (MeAMP) was identified as a degradation product of the CESAR 1 solvent, which is a mixture of 2-amino-2-methylpropan-1-ol (AMP) and piperazine (PZ) used for CO2 capture []. The study found that MeAMP was emitted into the atmosphere at a mean level exceeding 1 ppb during the operation of a carbon capture facility []. This highlights the importance of monitoring and understanding the formation and emission of such degradation products for environmental and technological reasons.
Q2: Are there analytical methods available to detect and quantify 2-Methyl-2-(methylamino)propan-1-ol?
A: Yes, the research utilized a Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) for online quantification of atmospheric emissions, including 2-Methyl-2-(methylamino)propan-1-ol []. This technique allows for real-time monitoring of emissions, providing valuable data for assessing the environmental impact and optimizing carbon capture processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)


![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)




![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)



![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)